- Kolbe-Schmitt type reaction under ambient conditions mediated by an organic base, Chemical Communications (Cambridge, 2019, 55(66), 9837-9840

Cas no 89-86-1 (2,4-Dihydroxybenzoic acid)

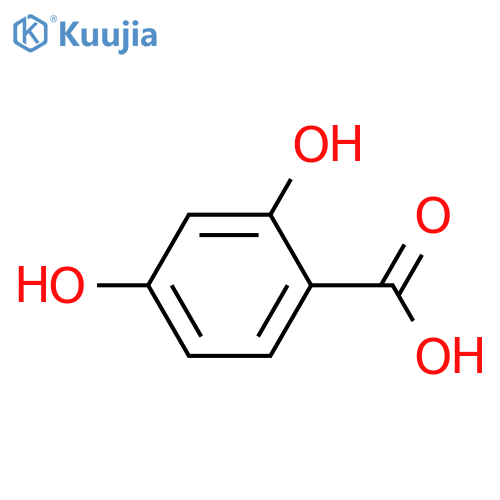

2,4-ジヒドロキシ安息香酸(2,4-Dihydroxybenzoic acid)は、ベンゼン環に2つのヒドロキシ基と1つのカルボキシル基が結合した芳香族化合物です。分子式C7H6O4で表され、有機合成や医薬品中間体として重要な役割を果たします。特に、抗酸化特性や金属キレート能に優れており、化粧品や食品添加物の分野で応用可能です。また、UV吸収特性を持つため、光安定剤としての利用も検討されています。高い純度と安定性を備え、実験室規模から工業生産まで幅広く利用できる点が特徴です。

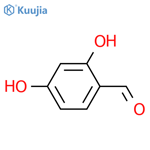

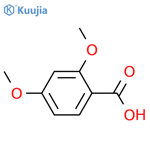

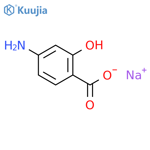

2,4-Dihydroxybenzoic acid structure

商品名:2,4-Dihydroxybenzoic acid

2,4-Dihydroxybenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2,4-Dihydroxybenzoic acid

- 4-Hydroxysalicylic acid

- beta-Resorcylic Acid

- BETA RESORCYLIC ACID

- β-Resorcylic acid

- 2.4-Dihydroxybenzoicacid

- RESORCYLIC ACID, BETA-(RG)

- 2,4,6-TRIPHENYLPYRYLIUM TETRAFLUOROBORATE

- 2,4-Dihydroxybenzene carboxylic acid

- 2,4-dihydroxy-benzoic acid

- 4-Carboxyresorcinol

- 4-Hydroxysalicylic acid

- Benzoic acid,2,4-dihydroxy

- BRA

- b-resorcylic acid

- p-Hydroxysalicylic acid

- resorcylic acid

- 2,4-二羟基苯甲酸

- 2,4-Dihydroxybenzoic acid (ACI)

- β-Resorcylic acid (8CI)

- Coupler 320

- NSC 13564

- NSC 4740

- β-Resorcinolic acid

- MLS001055408

- SMR001227190

- 2,4-Dihydroxybenzoic acid; Benzoic acid,2,4-dihydroxy; 4-hydroxysalicylic acid;

-

- MDL: MFCD00002451

- インチ: 1S/C7H6O4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,8-9H,(H,10,11)

- InChIKey: UIAFKZKHHVMJGS-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C(O)=CC(O)=CC=1)O

- BRN: 1946213

計算された属性

- せいみつぶんしりょう: 154.02700

- どういたいしつりょう: 154.026609

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 77.8

- ひょうめんでんか: 0

- 互変異性体の数: 12

じっけんとくせい

- 色と性状: 白色針状結晶

- 密度みつど: 1.3725 (rough estimate)

- ゆうかいてん: 208-211 °C (dec.) (lit.)

- ふってん: 237.46°C (rough estimate)

- フラッシュポイント: 200 °C

- 屈折率: 1.6710 (estimate)

- ようかいど: 8g/l

- すいようせい: 8 g/L (20 ºC)

- PSA: 77.76000

- LogP: 0.79600

- FEMA: 3798 | 2,4-DIHYDROXYBENZOIC ACID

- マーカー: 8157

- かんど: 光に敏感

- 酸性度係数(pKa): 3.11, 8.55, 14.0(at 25℃)

- ようかいせい: エタノール、エーテル、温水に可溶性である。

2,4-Dihydroxybenzoic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:1

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36-S37/39

- RTECS番号:VH3708050

-

危険物標識:

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- TSCA:Yes

- リスク用語:R36/37/38

2,4-Dihydroxybenzoic acid 税関データ

- 税関コード:2942000000

- 税関データ:

中国税関コード:

2918290000概要:

2918290000他のフェノール基を含むが他のオキシ基を含まないカルボン酸および酸無水物酸ハロゲン化アシル過酸化物および過酸素酸およびその誘導体。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査要約:

HS:2918290000他のフェノール機能を有するが他の酸素機能を有さないカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体の税金還付率:9.0%監督管理条件:AB(出荷貨物検査証明書、出荷貨物検査証明書)付加価値税:17.0%最恵国関税:6.5% General tariff:30.0%

2,4-Dihydroxybenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1045875-500g |

2,4-Dihydroxybenzoic acid |

89-86-1 | 98% | 500g |

¥258.00 | 2024-04-26 | |

| Enamine | EN300-06121-2.5g |

2,4-dihydroxybenzoic acid |

89-86-1 | 95.0% | 2.5g |

$27.0 | 2025-03-21 | |

| Apollo Scientific | OR4893-100g |

2,4-Dihydroxybenzoic acid |

89-86-1 | 97% | 100g |

£15.00 | 2025-02-20 | |

| TRC | D678940-500mg |

2,4-Dihydroxybenzoic Acid |

89-86-1 | 500mg |

$ 52.00 | 2023-09-07 | ||

| Enamine | EN300-06121-0.1g |

2,4-dihydroxybenzoic acid |

89-86-1 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-06121-0.25g |

2,4-dihydroxybenzoic acid |

89-86-1 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| OTAVAchemicals | 2829700-50MG |

2,4-dihydroxybenzoic acid |

89-86-1 | 95% | 50MG |

$29 | 2023-06-25 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce51494-1g |

2,4-Dihydroxybenzoic acid |

89-86-1 | 98% | 1g |

¥445.00 | 2023-09-07 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S30116-100g |

BRA |

89-86-1 | 99% | 100g |

¥90.00 | 2021-09-02 | |

| TRC | D678940-1g |

2,4-Dihydroxybenzoic Acid |

89-86-1 | 1g |

$ 57.00 | 2023-09-07 |

2,4-Dihydroxybenzoic acid 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 24 h, 0.2 MPa, 30 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: 3-Methoxybutanol

リファレンス

- Process for preparation of aromatic carboxylic acids by carboxylation of aromatic compounds in alkoxyalkanols as solvents, European Patent Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: Silver nitrate Solvents: Acetonitrile ; rt → 50 °C; 1 h, 50 °C

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

リファレンス

- Silver nitrate-catalyzed oxidation of aldehydes to carboxylic acids by H2O2, Tetrahedron Letters, 2009, 50(47), 6553-6556

合成方法 4

合成方法 5

合成方法 6

合成方法 7

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: Cobalt oxide (Co3O4) , Lithium ; 3 min, rt

リファレンス

Effect of alkali and alkaline earth metal dopants on catalytic activity of mesoporous cobalt oxide evaluated using a model reaction

,

Applied Catalysis,

2018,

555,

189-195

合成方法 8

はんのうじょうけん

1.1 Reagents: Triethylamine ; 2 h, 100 bar, 100 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

- Organic Base-Mediated Carboxylation of (Hetero)aromatic Compounds Using Supercritical Carbon Dioxide (scCO2), Synthesis, 2022, 54(21), 4827-4833

合成方法 9

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate Solvents: Water ; 45 min, reflux

1.2 30 min, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 30 min, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Development of microwave assisted synthesis for common molecules, International Research Journal of Pharmacy, 2017, 8(1), 25-27

合成方法 10

はんのうじょうけん

1.1 Reagents: Trifluoroacetic anhydride Solvents: Carbon tetrachloride

1.2 Reagents: Ruthenium tetroxide Solvents: Carbon tetrachloride

1.2 Reagents: Ruthenium tetroxide Solvents: Carbon tetrachloride

リファレンス

- Oxidation of aromatic substrates. Part VII. The selective oxidation of phenolic alkenes with ruthenium tetroxide, Tetrahedron, 1986, 42(15), 4259-65

合成方法 11

合成方法 12

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Chromic acid (H2Cr2O7), compd. with quinoline (1:2) Solvents: Acetic acid , Water ; rt → 323 K; 24 h, 323 K

リファレンス

- Kinetics and mechanism of the oxidation of substituted benzoic acids by quinolinium dichromate, Oxidation Communications, 2005, 28(1), 99-107

合成方法 13

合成方法 14

はんのうじょうけん

1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ; 28 h, 120 °C; 120 °C → rt

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

リファレンス

- Metal-Free Dehomologative Oxidation of Arylacetic Acids for the Synthesis of Aryl Carboxylic Acids, Journal of Organic Chemistry, 2017, 82(7), 3781-3786

合成方法 15

合成方法 16

合成方法 17

合成方法 18

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Water ; 150 min, 1 bar, 50 °C

リファレンス

- Conversion of carbon dioxide to resorcylic acid under ultrasonication by Kolbe-Schmitt reaction, Ultrasonics Sonochemistry, 2015, 27, 268-276

合成方法 19

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: [[4,4′,4′′,4′′′-[(29H,31H-Phthalocyanine-C,C,C,2-tetrayl-κN29,κN30,κN31,κN32)tet… Solvents: Water ; 25 min, pH 10.5, 25 °C

リファレンス

The investigation of oxidative bleaching performance of peripherally Schiff base substituted tri-nuclear cobalt-phthalocyanine complexes

,

Inorganica Chimica Acta,

2017,

462,

30-39

2,4-Dihydroxybenzoic acid Raw materials

- 2,4-Dimethoxybenzoic acid

- 2,4-Dihydroxybenzaldehyde

- 4-Hydroxybenzoic acid

- Sodium 4-amino-2-hydroxybenzoate

- Morin

- Salicylic acid

- Umbelliferone

- 2-(2,4-Dihydroxyphenyl)acetic acid

2,4-Dihydroxybenzoic acid Preparation Products

2,4-Dihydroxybenzoic acid サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:89-86-1)2,4-Dihydroxybenzoic acid

注文番号:A843354

在庫ステータス:in Stock

はかる:2.5kg

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 06:59

価格 ($):163.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:89-86-1)2,4-二羟基苯甲酸

注文番号:LE25473566

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:48

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:89-86-1)2,4-Dihydroxybenzoic acid

注文番号:LE1286

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:40

価格 ($):discuss personally

2,4-Dihydroxybenzoic acid 関連文献

-

Scott L. Childs,Kenneth I. Hardcastle CrystEngComm 2007 9 364

-

Martin S. Adam,Matthias J. Gutmann,Charlotte K. Leech,Derek S. Middlemiss,Andrew Parkin,Lynne H. Thomas,Chick C. Wilson New J. Chem. 2010 34 85

-

Yi Zhang,Yan Zhang,Guan Wang,Wujuan Chen,Pingang He,Qingjiang Wang Analyst 2016 141 1083

-

Yucang Liang,Jonathan David Oettinger,Peng Zhang,Bin Xu Nanoscale 2020 12 15157

-

Ruiyang Sun,Ying Zhang,Weiwei Tang,Bin Li Analyst 2022 147 3017

89-86-1 (2,4-Dihydroxybenzoic acid) 関連製品

- 303-07-1(2,6-Dihydroxybenzoic acid)

- 50-85-1(4-Methylsalicylic acid)

- 92-70-6(3-Hydroxy-2-naphthoic acid)

- 89-56-5(5-Methylsalicylic acid)

- 83511-07-3(3,7-Dihydroxy-2-naphthoic acid)

- 69-72-7(Salicylic acid)

- 4919-37-3(4-Hydroxy-3,5-dimethylbenzoic acid)

- 83-30-7(2,4,6-Trihydroxybenzoic acid)

- 83-40-9(3-Methylsalicylic acid)

- 86-48-6(1-hydroxynaphthalene-2-carboxylic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:89-86-1)2,4-Dihydroxybenzoic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:89-86-1)2,4-Dihydroxybenzoic acid

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ